An In-depth Technical Guide to Formamide, N-2-thiazolyl-
An In-depth Technical Guide to Formamide, N-2-thiazolyl-
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of Formamide, N-2-thiazolyl-, a heterocyclic compound of interest in medicinal chemistry and drug development. The thiazole moiety is a well-established pharmacophore present in numerous clinically approved drugs, and its N-formylated derivative represents a key building block for the synthesis of more complex bioactive molecules. This document details the physicochemical characteristics, provides a detailed experimental protocol for its synthesis via N-formylation of 2-aminothiazole, and explores its reactivity and potential as a versatile intermediate in the design and discovery of novel therapeutic agents.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities.[1][2] Thiazole-containing compounds have demonstrated efficacy as anticancer, antibacterial, antifungal, and anti-inflammatory agents.[2] The 2-amino-substituted thiazole core, in particular, serves as a versatile scaffold for further chemical elaboration, allowing for the introduction of various functional groups to modulate biological activity and pharmacokinetic properties.
Formamide, N-2-thiazolyl- (also known as N-thiazol-2-ylformamide), the subject of this guide, is a direct derivative of 2-aminothiazole. The introduction of the N-formyl group can significantly alter the parent molecule's electronic profile and hydrogen bonding capabilities, potentially influencing its biological activity or rendering it a key intermediate for the construction of more complex molecular architectures. Understanding the fundamental properties and synthetic accessibility of this compound is therefore of paramount importance for researchers engaged in the design and synthesis of novel thiazole-based therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is essential for its application in research and development. The following table summarizes the key known and predicted properties of Formamide, N-2-thiazolyl-.
| Property | Value | Source |
| Chemical Name | Formamide, N-2-thiazolyl- | - |
| Synonyms | N-thiazol-2-ylformamide, 2-Formamidothiazole | - |
| CAS Number | 25602-39-5 | [3] |
| Molecular Formula | C₄H₄N₂OS | [3] |
| Molecular Weight | 128.15 g/mol | [3] |
| Appearance | Predicted: Solid | - |
| Melting Point | Predicted: 156-161 °C | - |
| Boiling Point | Predicted: 240.1 ± 23.0 °C | - |
| Density | Predicted: 1.441 ± 0.06 g/cm³ | - |
| pKa | Predicted: 8.70 ± 0.70 | - |
Synthesis of Formamide, N-2-thiazolyl-
The synthesis of Formamide, N-2-thiazolyl- is most directly achieved through the N-formylation of the readily available starting material, 2-aminothiazole. Several methods can be employed for the formylation of primary amines, with the use of formic acid, often in the presence of a dehydrating agent or as part of a mixed anhydride, being a common and effective approach.[4]
Reaction Principle
The formylation of 2-aminothiazole involves the reaction of the nucleophilic amino group with an electrophilic formylating agent. A widely used and efficient method is the use of acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride.[4] The formyl group of the mixed anhydride is more electrophilic and sterically less hindered than the acetyl group, leading to selective formylation.[5]
Caption: Synthetic pathway for Formamide, N-2-thiazolyl-.
Detailed Experimental Protocol
Disclaimer: This protocol is provided for informational purposes only and should be carried out by qualified personnel in a properly equipped laboratory, adhering to all necessary safety precautions.
Materials and Reagents:
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2-Aminothiazole (97% or higher)
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Formic acid (98-100%)
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Acetic anhydride (98% or higher)
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Dichloromethane (anhydrous)
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
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Magnetic stirrer and heating mantle
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Rotary evaporator
Procedure:
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Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2-aminothiazole (10.0 g, 0.1 mol).
-
Solvent Addition: Add 100 mL of anhydrous dichloromethane to the flask and stir to dissolve the 2-aminothiazole.
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Preparation of Acetic Formic Anhydride (in situ): In the dropping funnel, carefully mix formic acid (11.5 g, 0.25 mol) and acetic anhydride (15.3 g, 0.15 mol). Allow the mixture to stand for 15 minutes to facilitate the formation of the mixed anhydride.
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Reaction: Slowly add the acetic formic anhydride mixture dropwise to the stirred solution of 2-aminothiazole over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 40 °C using a water bath if necessary.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of 50 mL of a saturated aqueous sodium bicarbonate solution to neutralize the excess acids.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude Formamide, N-2-thiazolyl- can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to afford the pure product.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the thiazole ring and the formyl proton.
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Thiazole Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons at the C4 and C5 positions of the thiazole ring.
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Formyl Proton: A singlet in the downfield region (typically δ 8.0-8.5 ppm).
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Amide Proton: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Thiazole Carbons: Signals for the three carbons of the thiazole ring. The C2 carbon, attached to two nitrogen atoms, will be significantly downfield.
-
Formyl Carbon: A signal for the carbonyl carbon of the formyl group, typically in the range of δ 160-165 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying key functional groups.
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N-H Stretch: A sharp to broad absorption band in the region of 3100-3300 cm⁻¹, characteristic of the N-H bond of the secondary amide.
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C=O Stretch (Amide I): A strong absorption band in the region of 1650-1700 cm⁻¹, corresponding to the carbonyl stretching vibration.
-
N-H Bend (Amide II): An absorption band in the region of 1510-1570 cm⁻¹.
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Thiazole Ring Vibrations: Characteristic absorptions for the C=N and C-S stretching vibrations within the thiazole ring.
Chemical Reactivity and Potential Applications
Formamide, N-2-thiazolyl- possesses a rich chemical reactivity profile, making it a valuable intermediate in organic synthesis and drug discovery.
Reactivity of the Thiazole Ring
The thiazole ring is susceptible to both electrophilic and nucleophilic attack.
-
Electrophilic Aromatic Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, primarily at the C5 position.[1]
-
Nucleophilic Attack: The C2 position of the thiazole ring is electron-deficient and can be susceptible to nucleophilic attack, although this is less common than in thiazolium salts.[1]
Reactivity of the Formamide Group
The formamide group can participate in a variety of reactions.
-
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to regenerate 2-aminothiazole and formic acid.
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Reduction: The formyl group can be reduced to a methyl group, providing a route to N-methyl-2-aminothiazole derivatives.
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Dehydration: Dehydration of the formamide can lead to the formation of an isonitrile, a highly reactive intermediate.
Applications in Drug Development
The primary application of Formamide, N-2-thiazolyl- in drug development lies in its role as a versatile building block. The formyl group can serve as a protecting group for the 2-amino functionality of the thiazole ring, allowing for selective modification at other positions of the molecule. Subsequently, the formyl group can be removed or transformed to introduce further diversity.
Furthermore, the formamide moiety itself can be a key structural element in biologically active molecules, participating in hydrogen bonding interactions with biological targets. The ability to readily synthesize Formamide, N-2-thiazolyl- provides medicinal chemists with a valuable tool for the construction of compound libraries for high-throughput screening and lead optimization in various therapeutic areas, including but not limited to oncology, infectious diseases, and inflammatory disorders.[6][7]
Safety and Handling
While specific toxicity data for Formamide, N-2-thiazolyl- is not available, it should be handled with the care appropriate for a novel chemical compound. The safety precautions for its precursors, 2-aminothiazole and formamide, should be considered.
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2-Aminothiazole: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Formamide: Suspected of causing cancer. May damage fertility or the unborn child.
Recommended Handling Precautions:
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Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Conclusion
Formamide, N-2-thiazolyl- is a fundamentally important derivative of the 2-aminothiazole scaffold. Its straightforward synthesis and versatile chemical reactivity make it a valuable intermediate for the development of novel thiazole-based compounds with potential therapeutic applications. This technical guide has provided a comprehensive overview of its core properties, a detailed synthetic protocol, and an exploration of its potential in medicinal chemistry. Further research into the biological activity of this compound and its derivatives is warranted to fully elucidate its potential in drug discovery.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 25602-39-5|N-(Thiazol-2-yl)formamide|BLD Pharm [bldpharm.com]
- 4. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
